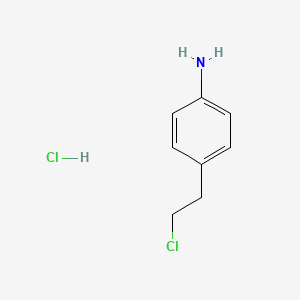

Aniline, p-(2-chloroethyl)-, hydrochloride

Description

Historical Perspectives on Chloroethylamine Derivatives in Chemical Synthesis

The history of chloroethylamine derivatives is closely linked to the development of nitrogen mustards in the early 20th century. These compounds, characterized by the N-(2-chloroethyl) functional group, were initially recognized for their potent biological alkylating properties. This reactivity, while leading to their investigation as chemical warfare agents, also opened avenues for their use in medicinal chemistry. Scientists soon realized that the ability of the chloroethyl group to form highly reactive aziridinium (B1262131) ion intermediates could be harnessed for therapeutic purposes, leading to the development of the first generation of alkylating anticancer drugs. researchgate.netdoubtnut.com This foundational research established chloroethylamines as a critical class of compounds in organic synthesis, particularly for creating covalent bonds with biological macromolecules. biosynth.com

Strategic Importance of the Chloroethylaniline Moiety in Synthetic Chemistry

The chloroethylaniline moiety is a strategically important structural unit in synthetic chemistry due to its bifunctional nature. The aniline (B41778) portion allows for a wide range of reactions typical of aromatic amines, such as diazotization, acylation, and electrophilic aromatic substitution. byjus.com Simultaneously, the 2-chloroethyl group serves as a masked electrophile. This dual reactivity makes it a valuable intermediate for constructing complex molecules, including pharmaceuticals and dyes. ontosight.ai

For instance, the chloroethylaniline framework is utilized in synthesizing piperazine (B1678402) derivatives, which are known to have significant pharmacological activities. acgpubs.org In these syntheses, the aniline nitrogen can be part of a cyclization reaction, while the chloroethyl group acts as an alkylating agent to form heterocyclic rings. Research has also demonstrated its use as an intermediate in the synthesis of compounds with potential antimicrobial and anticancer properties, where the chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules.

Comparative Analysis within the Aniline Compound Class

Aniline and its derivatives are fundamental building blocks in organic chemistry. The reactivity of the aniline core is heavily influenced by the nature and position of substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution compared to benzene. byjus.comquora.com

The introduction of substituents can either enhance or diminish this activation. Electron-donating groups generally increase the basicity and reactivity of the aniline, whereas electron-withdrawing groups decrease them. chemistrysteps.comresearchgate.net For example, the presence of an acetyl group in acetanilide (B955) reduces the activating effect of the nitrogen lone pair because it is delocalized into the carbonyl group, making acetanilide less reactive than aniline towards electrophilic substitution. reddit.com

| Compound | Substituent Effect | Reactivity towards Electrophilic Substitution |

|---|---|---|

| Aniline | -NH₂ (Strongly Activating) | Very High quora.com |

| Acetanilide | -NHCOCH₃ (Moderately Activating) | Lower than Aniline reddit.com |

| p-Nitroaniline | -NO₂ (Strongly Deactivating) | Very Low |

| p-(2-Chloroethyl)aniline | -CH₂CH₂Cl (Weakly Deactivating/Activating) | Similar to or slightly less than Aniline (ring) + Alkylating reactivity (side chain) |

The defining feature of p-(2-chloroethyl)aniline hydrochloride is the reactivity imparted by the chloroethyl side chain. This group is not merely a passive substituent; it is a potent alkylating agent. The key to its reactivity lies in the neighboring amino group. Through intramolecular cyclization, the nitrogen's lone pair can displace the chloride ion, forming a highly strained and electrophilic three-membered ring known as an aziridinium ion. nih.gov

This transient aziridinium ion is a powerful electrophile that readily reacts with a wide range of nucleophiles, opening the ring and forming a stable covalent bond. nih.govnih.gov This mechanism is the basis for the alkylating properties of many nitrogen mustards. nih.gov This unique reactivity pathway distinguishes p-(2-chloroethyl)aniline from other substituted anilines, which primarily undergo reactions at the aromatic ring or the amino group itself. This built-in alkylating functionality allows for its use in syntheses where other aniline derivatives would be unreactive or require harsh conditions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-chloroethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNNUCLKZPGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966648 | |

| Record name | 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-60-6 | |

| Record name | Benzenamine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52273-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC42073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P 2 Chloroethyl Aniline Hydrochloride

Established Multi-Step Preparation Routes

Traditional synthesis relies on a sequential approach, building the molecule step-by-step from basic aromatic precursors.

The foundational step in many syntheses of aniline (B41778) derivatives is the introduction of a nitrogen-containing group onto an aromatic ring. youtube.com This is classically achieved through electrophilic aromatic substitution, specifically nitration.

Nitration: Benzene (B151609) or a substituted benzene derivative is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com This ion is then attacked by the electron-rich aromatic ring to yield a nitroarene, such as nitrobenzene. chemguide.co.uk The temperature of this reaction is carefully controlled, typically not exceeding 50°C, to prevent multiple nitro groups from being added to the ring. chemguide.co.uk

Reduction: The nitro group of the resulting nitroarene is then reduced to an amino group (-NH₂) to form the corresponding aniline. youtube.com Several reducing agents are effective for this transformation. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.comchemistrysteps.com

Metal/Acid Reduction: Employing a metal like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl) or acetic acid. youtube.comchemguide.co.ukyoutube.comchemistrysteps.com Under these acidic conditions, the initial product is the protonated amine, an ammonium (B1175870) salt. chemguide.co.uk

Table 1: Common Reagents for Nitro Group Reduction

| Reducing System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation; can sometimes affect other functional groups like halides. youtube.com |

| Fe/Acetic Acid | A mild and common method that typically does not affect other functional groups. youtube.comyoutube.com |

| Sn/HCl | A classic method using tin metal and concentrated hydrochloric acid. chemguide.co.uk |

Once the aniline moiety is formed, the next critical step is the introduction of the 2-chloroethyl group at the para position of the aromatic ring. This requires a regioselective alkylation reaction. The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions.

A potential pathway involves a Friedel-Crafts-type reaction. However, direct alkylation of aniline can be complicated due to the Lewis acid catalyst complexing with the basic amino group. A more controlled approach often involves the alkylation of a precursor that can be later converted to the desired product. For instance, a process for the selective alkylation of an aniline at the para position can be achieved by reacting it with an alkylating agent in the presence of at least 1.02 moles of an aluminum halide per mole of the aniline. google.com

A plausible route to p-(2-chloroethyl)aniline involves starting with 2-(4-aminophenyl)ethanol. This precursor already contains the ethyl alcohol side chain at the desired para position. The hydroxyl group can then be converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). A similar transformation is used in the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine. chemicalbook.com Another patent describes the hydroxyalkylation of p-toluidine (B81030) with ethylene (B1197577) oxide, followed by chlorination, to produce N,N-bis(2-chloroethyl)-p-toluidine, highlighting the feasibility of this two-step functional group conversion. google.com

The final step in the synthesis is the conversion of the free base, p-(2-chloroethyl)aniline, into its hydrochloride salt. This is a straightforward acid-base reaction. youtube.com

The aniline derivative, being basic due to the lone pair of electrons on the nitrogen atom, readily reacts with a strong acid like hydrochloric acid. youtube.comresearchgate.net The process typically involves:

Dissolving the p-(2-chloroethyl)aniline free base in a suitable solvent.

Adding a molar equivalent or a slight excess of concentrated or gaseous hydrochloric acid. youtube.comresearchgate.netnih.gov

Isolating the resulting salt, which precipitates from the solution or is obtained by evaporating the solvent. researchgate.netorgsyn.org The product is then typically dried to remove any residual water or solvent. orgsyn.org

This simple conversion yields the stable, crystalline Aniline, p-(2-chloroethyl)-, hydrochloride. nih.gov

Contemporary Synthetic Strategies

Modern organic synthesis seeks to improve upon traditional methods by increasing efficiency, reducing reaction times, and employing more environmentally benign conditions.

Protecting the amino group via N-acylation is a common strategy in aniline chemistry to control reactivity and selectivity. While the outline specifies this as a route to the final product, it's more commonly used as a temporary modification. However, related strategies involving functionalization at the nitrogen atom are prevalent.

One-pot reductive N-alkylation has emerged as a powerful technique. This method can selectively introduce alkyl groups onto the aniline nitrogen using aldehydes as the alkyl source and a reducing agent. researchgate.net For example, a Pd/C catalyst with ammonium formate (B1220265) as a hydrogen donor can achieve mono-N-alkylation of anilines at room temperature. researchgate.net

More directly related to the target structure, a multi-step sequence involving N-acylation could be envisioned. For example, aniline could be acylated with chloroacetyl chloride. The resulting N-(chloroacetyl)aniline could then undergo a series of reductions and transformations to form the 2-chloroethyl side chain, although this is a more complex and less direct route than the alkylation of the aromatic ring. Selective reduction of functional groups is a key aspect of modern synthesis, with catalysts being developed that can target specific groups, such as reducing a nitro group without affecting other parts of the molecule. acs.orgwhiterose.ac.uk

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. acs.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and yields can be improved. acs.org

This technology has been successfully applied to the synthesis of various aniline derivatives. nih.govrsc.org Key advantages include:

Rate Acceleration: Microwave heating can significantly shorten reaction times compared to conventional heating methods. acs.org

Improved Yields: In many cases, microwave-assisted protocols lead to higher product yields and fewer side reactions. acs.org

Greener Chemistry: These methods can often be performed in greener solvents like water or even without a solvent, reducing the use of volatile organic compounds. acs.orgnih.gov

Specific applications relevant to aniline synthesis include the microwave-assisted amination of aryl halides and the double N-alkylation of anilines with dihalides to form N-aryl azacycloalkanes. acs.orgnih.gov For instance, a reaction that yielded 58% product after 8 hours of conventional heating afforded a 91% yield in just 20 minutes under microwave irradiation. acs.org Such protocols could be adapted to accelerate the alkylation or chlorination steps in the synthesis of p-(2-chloroethyl)aniline hydrochloride, representing a significant improvement in efficiency. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 8 hours) | Minutes (e.g., 20 minutes) | acs.org |

| Product Yield | Moderate (e.g., 58%) | Excellent (e.g., 91%) | acs.org |

| Energy Efficiency | Lower | Higher | nih.gov |

| Solvent Use | Often requires organic solvents | Can utilize greener solvents like water | acs.orgnih.gov |

Industrial Scale-Up and Process Optimization

The industrial production of specialty chemicals such as p-(2-chloroethyl)aniline hydrochloride necessitates rigorous process optimization to ensure economic viability, product consistency, and operational safety. Scaling up from laboratory synthesis to large-scale manufacturing involves addressing challenges related to reaction kinetics, heat and mass transfer, and product purification. Modern industrial approaches increasingly focus on continuous manufacturing and advanced separation technologies to enhance efficiency and purity.

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. While specific literature on the continuous flow synthesis of p-(2-chloroethyl)aniline hydrochloride is not extensively detailed in publicly available sources, the principles can be inferred from processes involving similar chemical entities like other haloalkylanilines.

Flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), provide superior heat and mass transfer, which is crucial for controlling reactions like the chlorination of the ethylamine (B1201723) side chain or the preceding reduction or amination steps. osti.gov The high surface-area-to-volume ratio in microreactors or coil reactors allows for efficient thermal management, minimizing the formation of byproducts that can arise from localized temperature spikes common in large batch reactors. youtube.com This precise control can lead to higher yields and selectivity.

For instance, the synthesis of related chloroanilines often involves catalytic hydrogenation or halogenation steps. google.compatsnap.com In a continuous flow setup, a stream of the precursor molecule dissolved in a suitable solvent can be mixed with the reactant (e.g., a chlorinating agent or hydrogen gas) and passed through a heated or cooled tube or a packed-bed reactor containing a catalyst. whiterose.ac.uk The residence time, temperature, pressure, and stoichiometry can be precisely controlled to optimize the reaction. This approach not only improves the reaction efficiency but also enhances safety by minimizing the volume of hazardous materials present at any given time.

Laminar Continuous Taylor Reactors (LCTRs) represent another advanced option, creating specific turbulent mixing through Taylor flow, which can significantly reduce reaction times and increase purity for high-value chemicals. youtube.com

Table 1: Illustrative Process Parameters for Continuous Flow Synthesis of a Substituted Aniline

| Parameter | Value Range | Purpose |

| Reactor Type | Packed-Bed Catalytic Reactor | To facilitate heterogeneous catalysis (e.g., hydrogenation). |

| Temperature | 60 - 150 °C | To control reaction rate and selectivity. |

| Pressure | 1.0 - 5.0 MPa | To maintain reactants in the desired phase and enhance reaction rates. |

| Residence Time | 2 - 20 minutes | To ensure complete conversion of the starting material. |

| Solvent | Ethanol / Ethyl Acetate | To dissolve reactants and facilitate flow. |

| Catalyst | Palladium on Carbon (Pd/C) | For catalytic reduction or dehalogenation steps. google.com |

This table is illustrative and based on general principles of continuous flow synthesis for related aniline compounds.

Achieving high purity is critical for intermediates in the pharmaceutical and fine chemical industries. For p-(2-chloroethyl)aniline hydrochloride, impurities may arise from the starting materials, side reactions (e.g., over-chlorination, polymerization), or subsequent degradation. Advanced purification techniques are therefore essential for industrial-scale production.

Multi-stage Crystallization: This is a common and effective method for purifying solid compounds like hydrochlorides. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then cooled under controlled conditions to induce crystallization. The choice of solvent is critical; it should have high solubility for the desired compound at high temperatures and low solubility at low temperatures, while impurities should either remain in the mother liquor or crystallize under different conditions. A multi-stage process, where the crystallization is repeated, can significantly enhance purity. For related compounds, solvents such as ethanol, isopropanol, or mixtures with water are often employed.

Preparative Chromatography: While often associated with laboratory-scale separations, preparative high-performance liquid chromatography (HPLC) and other chromatographic techniques are used in industry for high-value chemicals. In this method, the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). google.com Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. Though potentially costly, it is highly effective for removing closely related impurities.

Distillation and Extraction: Prior to the final hydrochloride salt formation and crystallization, the free base, p-(2-chloroethyl)aniline, may be purified by vacuum distillation to remove non-volatile impurities. Liquid-liquid extraction is also a crucial step in the work-up process to separate the organic product from aqueous streams containing inorganic salts and other water-soluble byproducts.

Table 2: Comparison of Advanced Purification Techniques for a Chloroaniline Derivative

| Technique | Principle | Advantages | Disadvantages |

| Multi-stage Crystallization | Differential solubility | High throughput, cost-effective for bulk purification. | May have lower resolution for isomeric impurities; solvent loss. |

| Preparative HPLC | Differential partitioning between phases | Very high purity achievable (>99.5%); effective for complex mixtures. | High capital and operational cost; solvent intensive; lower throughput. |

| Vacuum Distillation | Difference in boiling points | Effective for removing non-volatile or highly volatile impurities. | Requires thermal stability of the compound; not effective for azeotropes. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Good for initial work-up and removal of inorganic salts. | Can be solvent and labor-intensive; emulsion formation can be an issue. |

This table provides a general comparison of techniques applicable to the purification of aniline derivatives.

Reaction Pathways and Mechanistic Insights of P 2 Chloroethyl Aniline Hydrochloride

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of p-(2-chloroethyl)aniline hydrochloride. The electron-rich nitrogen atom in the aniline (B41778) ring, with its lone pair of electrons, allows it to act as a nucleophile. quora.com These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center, leading to the replacement of a leaving group. quora.com

The chloroethyl group is particularly susceptible to nucleophilic attack, especially under basic conditions. This reactivity is central to the synthesis of various derivatives. For instance, the reaction with amines can lead to the formation of piperazine (B1678402) derivatives through a double substitution mechanism.

The chloroethyl group of p-(2-chloroethyl)aniline hydrochloride can react with a diverse range of nucleophiles. Common nucleophiles include amines, thiols, and azide (B81097) ions, which can displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, or carbon-azide bonds, respectively. These reactions are typically carried out under basic conditions to deprotonate the aniline hydrochloride and generate the more nucleophilic free amine.

The reaction of p-(2-chloroethyl)aniline hydrochloride with various nitrogen and sulfur nucleophiles provides a versatile route to a wide array of heterocyclic compounds. The synthesis of these derivatives often involves the initial nucleophilic substitution at the chloroethyl group, followed by subsequent cyclization or further functionalization steps.

For example, new series of nitrogen and sulfur heterocyclic systems can be synthesized by linking multiple rings, such as indole (B1671886), 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) hybrids. nih.gov The reaction conditions, particularly the strength of the acid catalyst, can control the final product, leading to either Schiff bases or cyclized products. nih.gov

| Nucleophile | Product Type | Reaction Conditions |

| Amines (e.g., ethylenediamine) | Piperazine derivatives | Basic conditions, excess amine |

| Thiols | Thioether derivatives | Basic conditions |

| Azide ion | Azido derivatives | Basic conditions |

| Various heterocyclic amines | Fused heterocyclic systems | Acid or base catalysis |

Reactivity of the Chloroethyl Group with Various Nucleophiles

Oxidation and Reduction Transformations

The aniline and chloroethyl moieties of p-(2-chloroethyl)aniline hydrochloride are susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidation of p-(2-chloroethyl)aniline hydrochloride can lead to the formation of quinone derivatives. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. The oxidation of aniline hydrochloride itself with an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) is a known method to produce polyaniline hydrochloride. researchgate.net

Conversely, reduction of the compound can yield various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for these transformations.

| Transformation | Reagent | Product Type |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinone derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amine derivatives |

Intramolecular and Intermolecular Cyclization Processes

The structure of p-(2-chloroethyl)aniline hydrochloride is amenable to both intramolecular and intermolecular cyclization reactions, providing pathways to various heterocyclic ring systems. These reactions are often catalyzed by transition metals, such as palladium.

Intermolecular cyclization can be seen in palladium-catalyzed reactions that form various nitrogen-containing heterocycles. For instance, the condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can yield diphenylamine (B1679370) intermediates that selectively convert to indoles, carbazoles, acridines, and dibenzazepines, with the selectivity being controlled by the choice of ligand. nih.gov

Intramolecular cyclization of p-(2-chloroethyl)aniline derivatives can lead to the formation of indoline (B122111) analogs. This process involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the chloroethyl group. This type of reaction is a key step in the synthesis of various indole-containing structures.

For example, N-chlorosuccinimide (NCS) can mediate intramolecular cyclization reactions to form a C-N bond at the indole 2-position. nih.gov Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is another significant approach to constructing 2-substituted or 2,3-disubstituted indoles. mdpi.com The reaction mechanism often involves a Sonogashira reaction to form a C-C bond, followed by spontaneous intramolecular hydroamination to generate the C-N bond. mdpi.com

| Cyclization Type | Catalyst/Reagent | Product Type |

| Intramolecular | N-chlorosuccinimide (NCS) | Indoline analogs |

| Intramolecular | Palladium catalysts | Substituted indoles |

| Intermolecular | Palladium catalysts with specific ligands | Carbazoles, Acridines, Dibenzazepines |

Utilization in Piperazine Ring Construction

The formation of a piperazine ring is a crucial step in the synthesis of many pharmacologically significant molecules. Substituted anilines are key starting materials in a widely utilized method for constructing N-aryl piperazines. This process involves a cyclization reaction with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.netacgpubs.orggoogle.com This synthetic route is valued for its efficiency in creating the core piperazine structure, which is a common scaffold in various drugs, including antipsychotics like Aripiprazole. google.comjocpr.com

The fundamental reaction mechanism involves the nucleophilic substitution of an aniline derivative with bis(2-chloroethyl)amine. The aniline's primary amine group acts as a nucleophile, attacking one of the electrophilic carbon atoms of a chloroethyl group on the bis(2-chloroethyl)amine molecule. This initial intermolecular reaction forms an intermediate. Subsequently, an intramolecular cyclization occurs where the secondary amine nitrogen attacks the remaining chloroethyl group, displacing the second chloride ion and closing the six-membered piperazine ring. acgpubs.orgnih.gov

The synthesis of various N-aryl piperazines using this method has been extensively documented in chemical literature, highlighting its versatility. Different substituted anilines can be employed to produce a wide array of piperazine derivatives. researchgate.netnih.gov The final product is typically obtained as a hydrochloride salt, which can then be purified through recrystallization from solvents like methanol (B129727) or ethanol. acgpubs.orggoogle.com

The following table summarizes research findings on the synthesis of N-aryl piperazines from the reaction of substituted anilines with bis(2-chloroethyl)amine hydrochloride, illustrating typical reaction conditions and outcomes.

| Aniline Derivative | Solvent/Conditions | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-dichloroaniline | Neat (Solvent-free) | 120°C | 34 hours | 59.5% | google.com |

| 2,3-dichloroaniline | Xylene, p-toluenesulfonic acid | 130-135°C | 48 hours | 88% | chemicalbook.com |

| 2-methoxyaniline | Diethylene glycol monomethyl ether | 150°C | 12 hours | 74% | chemicalbook.com |

| 3-(trifluoromethyl)aniline | Diethylene glycol monomethyl ether (diglyme) | 150°C | Not Specified | 42% (base), 95% (HCl salt) | researchgate.netacgpubs.org |

| 3-chloroaniline | Xylene | Reflux (140-145°C) | 24 hours | 86% | google.comgoogle.com |

| Substituted anilines | N,N-dimethylformamide | 110°C | 48 hours | Not Specified | acgpubs.org |

Research Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Assembly

Aniline (B41778), p-(2-chloroethyl)-, hydrochloride is a valuable intermediate for the synthesis of more elaborate organic molecules due to the distinct reactivity of its functional groups. The 2-chloroethyl moiety is a potent electrophile, susceptible to nucleophilic substitution reactions, while the aniline ring can undergo various transformations, including acylation, alkylation, and participation in metal-catalyzed cross-coupling reactions.

The utility of the chloroaniline framework as a cornerstone for complex structures is well-documented. For instance, related 2-chloroaniline (B154045) derivatives are used in palladium-catalyzed condensation reactions with compounds like 2-bromostyrene (B128962). nih.govresearchgate.net This initial C-N coupling forms a stable diphenylamine (B1679370) intermediate, which can then be subjected to further intramolecular cyclizations to yield multi-ring systems. nih.govresearchgate.net The reactive chloroethyl group on the target compound provides a ready handle for introducing other functionalities or for initiating cyclization cascades. Research has shown that the chloroethyl group can readily react with nucleophiles, forming covalent bonds that extend the molecular framework. This reactivity is central to its role in building larger, multifunctional compounds.

Precursor Chemistry for Nitrogen Mustard Frameworks

The structure of p-(2-chloroethyl)aniline is foundational to the synthesis of a class of compounds known as nitrogen mustards. Nitrogen mustards are characterized by the presence of one or more N-(2-chloroethyl) groups and are historically significant as alkylating agents. researchgate.netnih.govslideshare.net The parent compound of this aniline-based series is Aniline Mustard, or N,N-bis(2-chloroethyl)aniline, a cytotoxic agent where the aniline nitrogen is substituted with two 2-chloroethyl arms. nih.govnist.gov

Aniline, p-(2-chloroethyl)-, hydrochloride represents a direct precursor or an analogue to the building blocks required for these structures. The synthesis of such mustards often involves the chlorination of a corresponding ethanolamine (B43304) derivative, frequently using reagents like thionyl chloride. researchgate.netsciencemadness.org The N-(2-chloroethyl) group is the key pharmacophore that imparts alkylating activity to the molecule. In biological systems, the nitrogen atom can displace the chloride via an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. rsc.org This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on biomolecules. The development of nitrogen mustards linked to carrier molecules, such as nicotinic acid, has also been explored to potentially modify the compound's delivery and activity. iomcworld.org

Table 1: Examples of Aniline-Related Nitrogen Mustard Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Aniline Mustard | C₁₀H₁₃Cl₂N | 218.12 | N,N-bis(2-chloroethyl) group nist.gov |

| N-(2-Chloroethyl)aniline | C₈H₁₀ClN | 155.62 | Single N-(2-chloroethyl) group biosynth.com |

| Tris(beta-chloroethyl)amine hydrochloride | C₆H₁₂Cl₃N·HCl | 240.99 | Three chloroethyl groups nih.gov |

| Methyl-bis(beta-chloroethyl)amine hydrochloride | C₅H₁₁Cl₂N·HCl | 192.52 | Methyl and two chloroethyl groups on nitrogen nih.gov |

Development of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound and its analogues makes it a powerful starting material for the synthesis of novel heterocyclic scaffolds. These ring systems are of immense interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.

One direct application involves the use of the chloroaniline core in cyclization reactions. For example, aniline intermediates can be cyclized with bis(2-chloroethyl)amine (B1207034) hydrochloride to generate the piperazine (B1678402) moiety, a common scaffold in pharmaceuticals. acgpubs.org In one such synthesis, an aniline derivative was heated with bis(2-chloroethyl)amine hydrochloride to afford the cyclized piperazine product. acgpubs.org

More advanced strategies employ palladium-catalyzed reactions to construct complex, multi-ring heterocycles from chloroaniline precursors. nih.gov Research has demonstrated that the intramolecular cyclization of N-aryl-2-vinylanilines (which can be prepared from 2-chloroaniline) can be selectively controlled by the choice of phosphine (B1218219) ligand in the palladium catalyst system. nih.govresearchgate.net This ligand-controlled selectivity allows for the targeted synthesis of diverse and important heterocyclic cores, such as carbazoles, indoles, dibenzazepines, and acridines, all from a common precursor. nih.gov This methodology highlights the value of the chloroaniline framework in generating molecular diversity and providing access to valuable and otherwise hard-to-make heterocyclic systems.

Table 2: Heterocyclic Scaffolds Synthesized from Chloroaniline Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Catalyst/Reagent | Reference |

| Aniline Intermediate | Cyclization | Piperazine | bis(2-chloroethyl)amine hydrochloride | acgpubs.org |

| 2-Chloro-N-(2-vinyl)aniline | Pd-catalyzed Intramolecular Cyclization | Dibenzazepine | Pd₂(dba)₃ / DavePhos | nih.gov |

| 2-Chloro-N-(2-vinyl)aniline | Pd-catalyzed Intramolecular Cyclization | Vinylcarbazole | Pd₂(dba)₃ / TrixiePhos | nih.gov |

| 2-Chloro-N-(2-vinyl)aniline | Pd-catalyzed Intramolecular Cyclization | 9-Methylacridine | Pd₂(dba)₃ / Ligand | nih.gov |

Analytical and Characterization Methodologies for P 2 Chloroethyl Aniline Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of p-(2-chloroethyl)aniline hydrochloride. It is particularly valuable for monitoring the progress of the synthesis reaction and for determining the purity of the final product. Isocratic reversed-phase HPLC methods are commonly adapted for aniline (B41778) derivatives. researchgate.netnih.gov

During the synthesis of p-(2-chloroethyl)aniline hydrochloride, which may involve the reaction of aniline with 2-chloroethanol (B45725) followed by treatment with hydrochloric acid, HPLC can be used to track the consumption of reactants and the formation of the product in near real-time. Small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the relative amounts of starting materials, intermediates, and the final product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

For purity assessment, a validated HPLC method can separate the main compound from any impurities, which might include unreacted starting materials, by-products from side reactions (such as the formation of di-substituted products), or degradation products. The area of the peak corresponding to p-(2-chloroethyl)aniline hydrochloride relative to the total area of all peaks in the chromatogram is used to calculate its percentage purity. A typical method would involve a C18 or phenyl-bonded silica (B1680970) column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH. researchgate.netnih.gov UV detection is commonly employed, with the wavelength set to the absorption maximum of the aniline chromophore, often around 235–288 nm.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aniline Derivatives

| Parameter | Condition |

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (32:68, v/v) researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min researchgate.net |

| Detection | UV Spectrophotometry at 239 nm researchgate.net |

| Column Temperature | 40°C researchgate.net |

| Injection Volume | 20 µL |

Note: This table presents a representative method adapted from procedures for similar chloroaniline compounds and may require optimization for p-(2-chloroethyl)aniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of p-(2-chloroethyl)aniline hydrochloride. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus. marquette.edu

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as two distinct doublets in the region of δ 7.0-7.5 ppm. This pattern is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons of the ethyl group (-CH₂-CH₂-Cl) would be expected to show two triplets. The methylene (B1212753) group attached to the nitrogen (Ar-CH₂) would be shifted downfield compared to the methylene group attached to the chlorine (-CH₂-Cl) due to the influence of the adjacent aromatic ring and amine group. The amine protons (-NH₃⁺) of the hydrochloride salt would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the typical downfield region (δ 110-150 ppm), with the carbon attached to the nitrogen (C-N) and the carbon attached to the ethyl group (C-C₂H₄Cl) being distinguishable from the other aromatic carbons. The two carbons of the ethyl chain will appear in the upfield aliphatic region (δ 30-50 ppm). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for p-(2-Chloroethyl)aniline Hydrochloride

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons (ortho to -NH₃⁺) | ~7.3 (d) | ~130 |

| Aromatic Protons (ortho to -CH₂CH₂Cl) | ~7.1 (d) | ~118 |

| Ar-C -NH₃⁺ | - | ~145 |

| Ar-C -CH₂CH₂Cl | - | ~135 |

| -C H₂-CH₂Cl | ~3.8 (t) | ~45 |

| -CH₂-C H₂Cl | ~3.1 (t) | ~40 |

| -NH₃⁺ | Broad singlet (variable) | - |

Note: These are estimated values based on known substituent effects and data from similar compounds. rsc.orgyoutube.comresearchgate.net Actual values may vary based on solvent and experimental conditions.

Other Chromatographic and Spectroscopic Techniques in Research

Beyond HPLC and NMR, other analytical methods are utilized in the research and analysis of p-(2-chloroethyl)aniline hydrochloride and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of aniline derivatives, especially in complex environmental or biological samples. epa.govnih.govd-nb.info For analysis by GC, the hydrochloride salt would typically be neutralized to its free amine form to improve volatility. The sample is then vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint, showing the molecular ion peak and characteristic fragmentation patterns that can confirm the identity of the compound. nih.govuzh.ch

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of p-(2-chloroethyl)aniline hydrochloride will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the ammonium (B1175870) salt, C-H stretching from the aromatic ring and the ethyl group, C=C stretching from the benzene ring, and a C-Cl stretching vibration at lower wavenumbers. nist.gov The NIST Chemistry WebBook provides a reference IR spectrum for p-(2-chloroethyl)aniline hydrochloride, which can be used for comparison and identification. nist.gov This technique is often used as a quick and simple method to verify the presence of the key functional moieties in a synthesized sample. researchgate.netresearchgate.net

Theoretical and Computational Studies of P 2 Chloroethyl Aniline Hydrochloride

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that determine its biological activity. gardp.org For p-(2-chloroethyl)aniline and its analogs, which belong to the nitrogen mustard class of compounds, SAR analysis focuses on how modifications to the aromatic ring, the side chain, and the reactive chloroethyl group impact its function.

The core activity of this class of compounds stems from the ability of the 2-chloroethyl group to form a highly reactive aziridinium (B1262131) ion intermediate, which can then alkylate nucleophilic sites on biomolecules. SAR studies on related compounds reveal several key principles:

Substitution on the Aniline (B41778) Ring: The nature and position of substituents on the phenyl ring significantly modulate reactivity and selectivity. Electron-donating groups can increase the electron density on the nitrogen atom, facilitating the intramolecular cyclization to form the aziridinium ion, thereby enhancing alkylating activity. Conversely, electron-withdrawing groups can decrease this reactivity.

The Amino Group: The presence of the amino group is critical. Its basicity, influenced by ring substituents, directly affects the rate of aziridinium ion formation. In the hydrochloride salt form, the protonated amine is stabilized, preventing premature reaction.

The Chloroethyl Chain: The length and composition of the side chain are vital. The 2-chloroethyl moiety is optimal for forming the stable, three-membered aziridinium ring. Altering the chain length or replacing the chlorine atom with other halogens (e.g., bromine) can change the rate of activation and reactivity. nih.gov

A QSAR (Quantitative Structure-Activity Relationship) study on a series of related carboxylic acid bis(2-chloroethyl)aminoethyl esters highlighted the contributions of various structural features to their activity against lymphoid leukemia L1210. nih.gov Such computational models can assign numerical values (weights) to different molecular fragments to predict the biological activity of new, unsynthesized analogs. nih.gov This approach allows chemists to prioritize the synthesis of compounds with a higher probability of success. gardp.org

Table 1: Hypothetical SAR Insights for p-(2-chloroethyl)aniline Analogs This table illustrates potential SAR trends based on general principles for nitrogen mustards.

| Modification on p-(2-chloroethyl)aniline Backbone | Predicted Effect on Alkylating Activity | Rationale |

| Addition of electron-donating group (e.g., -OCH₃) to the ring | Increase | Enhances nucleophilicity of the nitrogen, accelerating aziridinium ion formation. |

| Addition of electron-withdrawing group (e.g., -NO₂) to the ring | Decrease | Reduces nitrogen nucleophilicity, slowing the rate-limiting activation step. |

| Replacement of -Cl with -Br | Increase | The C-Br bond is weaker than the C-Cl bond, potentially leading to faster aziridinium ion formation. |

| N-methylation of the aniline nitrogen | Variable | May alter basicity and steric hindrance, affecting both activation and target binding. |

Computational Chemistry for Reaction Pathway Prediction and Energetics

Computational chemistry offers powerful tools for mapping the reaction pathways and calculating the energy landscapes of chemical transformations. For p-(2-chloroethyl)aniline hydrochloride, these methods can predict the mechanisms of its synthesis and its primary mode of chemical reactivity—the formation of the aziridinium ion.

The key reaction is the intramolecular cyclization of the 2-chloroethylamino group. This is an SNi (internal nucleophilic substitution) reaction. Computational models, particularly those using Density Functional Theory (DFT), can be employed to:

Model the Reactant, Transition State, and Product: Geometries of the neutral p-(2-chloroethyl)aniline, the transition state for the cyclization, and the resulting aziridinium cation can be optimized.

Calculate Activation Energy: The energy difference between the reactant and the transition state determines the kinetic feasibility of the reaction. A lower activation energy implies a faster reaction rate.

Analyze Solvent Effects: The reaction often occurs in a biological, aqueous environment. Computational models can incorporate solvent effects to provide a more accurate prediction of reaction energetics, as the polar solvent can stabilize charged intermediates and transition states.

For instance, a plausible synthetic route to the parent amine involves the reduction of a nitro precursor, such as p-nitrophenethyl chloride. Computational methods can help evaluate the efficiency of different reducing agents and conditions by modeling the reaction pathway. mdpi.com

Table 2: Theoretical Energetics for Aziridinium Ion Formation This table presents hypothetical data from a DFT calculation on the rate-limiting step of p-(2-chloroethyl)aniline activation.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactant (Neutral Amine) | B3LYP/6-31G(d) | 0.0 | Ground state of p-(2-chloroethyl)aniline. |

| Transition State | B3LYP/6-31G(d) | +18.5 | Energy barrier for the intramolecular cyclization (N attacking the ethyl carbon). |

| Intermediate (Aziridinium Ion) | B3LYP/6-31G(d) | +5.2 | The reactive electrophilic intermediate formed after chloride ion dissociation. |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions (Non-Clinical)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as p-(2-chloroethyl)aniline, interacts with a biological macromolecule (receptor), typically a protein or DNA. nih.gov These non-clinical studies are crucial for identifying potential biological targets and understanding the molecular basis of action. nih.gov

Molecular Docking: This process predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor's active site. Docking algorithms score these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity. nih.gov For p-(2-chloroethyl)aniline's active aziridinium form, docking would be used to identify nucleophilic residues (e.g., in the active site of an enzyme) that are spatially positioned for an alkylation reaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. By simulating the movements of all atoms in the system over nanoseconds or longer, MD can confirm whether the binding pose is stable and reveal key dynamic interactions that maintain the complex. nih.gov

Given the alkylating nature of p-(2-chloroethyl)aniline, a relevant non-clinical target could be an enzyme involved in cell proliferation, such as a kinase or a matrix metalloproteinase (MMP). nih.gov A computational study might first dock the reactive aziridinium ion into the enzyme's active site and then run MD simulations to observe its stability prior to the covalent reaction.

Table 3: Example Molecular Docking and Dynamics Results for Aziridinium Intermediate with a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Docking Score (Binding Energy) | -7.5 kcal/mol | A favorable binding energy suggesting a stable, non-covalent interaction in the binding pocket. nih.gov |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 | Specific amino acids in the kinase active site forming hydrogen bonds or hydrophobic interactions with the ligand. |

| MD Simulation Length | 100 ns | The duration of the simulation to assess the stability of the binding pose. |

| Root Mean Square Deviation (RMSD) | 1.2 Å (Angstroms) | A low and stable RMSD for the ligand indicates it does not significantly move from its docked pose, suggesting a stable interaction. |

| Proximity to Nucleophile | 3.1 Å (to Cys-95 SH group) | The reactive carbon of the aziridinium ring is positioned close to a nucleophilic cysteine residue, predicting a high likelihood of covalent bond formation. |

Q & A

Basic Research Question

- Temperature : Store at ≤–20°C to prevent hydrolysis of the chloroethyl group.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence (water solubility: 1070 g/L at 25°C).

- Light Sensitivity : Amber glass vials minimize photodegradation (λmax: 235–288 nm) .

Validation : - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products (e.g., free aniline).

How can contradictory data on the compound’s melting point (196–198°C vs. 245°C) be reconciled?

Advanced Research Question

Discrepancies arise from:

Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous).

Purity : Commercial samples (≥98% purity) vs. lab-synthesized batches with impurities.

Resolution :

- Perform DSC analysis at 10°C/min to detect polymorphic transitions.

- Compare TGA profiles to rule out solvent retention .

What role does p-(2-chloroethyl)aniline hydrochloride play in tyrosinase inhibition studies?

Advanced Research Question

Derivatives of this compound (e.g., E-N-benzylidene-hydroxyaniline) inhibit tyrosinase by chelating copper ions in the enzyme’s active site.

Methodology :

- Synthesize derivatives via Schiff base condensation.

- Measure IC₅₀ using L-DOPA as a substrate and UV-Vis spectroscopy (λ = 475 nm) .

How do steric and electronic effects influence the regioselectivity of p-(2-chloroethyl)aniline reactions?

Advanced Research Question

- Electronic Effects : The electron-withdrawing chloroethyl group directs electrophilic substitution to the para position.

- Steric Effects : Bulky substituents on nitrogen reduce reaction rates in SN2 mechanisms.

Experimental Approach : - Compare reaction kinetics (e.g., with/without steric hindrance) using ¹³C NMR or Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.